molecular formula C18H13FN6OS B13357181 3-{6-[(4-Fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine

3-{6-[(4-Fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine

Cat. No.: B13357181
M. Wt: 380.4 g/mol
InChI Key: ASMJRTKYIKXXSU-UHFFFAOYSA-N
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Description

3-{6-[(4-Fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine is a complex heterocyclic compound. It features a unique structure that combines multiple pharmacophores, making it a subject of interest in various fields of scientific research. This compound is part of the broader class of triazolothiadiazoles, which are known for their diverse biological activities.

Preparation Methods

The synthesis of 3-{6-[(4-Fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine involves multiple steps. One common synthetic route includes the reaction of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with various substituted phenyl isothiocyanates, followed by cyclization to form the triazolothiadiazole core . The reaction conditions typically involve refluxing in ethanol with a catalytic amount of piperidine . Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

Scientific Research Applications

3-{6-[(4-Fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets. It can inhibit enzymes like carbonic anhydrase and cholinesterase, which are involved in critical biological pathways . The compound’s structure allows it to form specific interactions with these enzymes, leading to their inhibition and subsequent biological effects.

Comparison with Similar Compounds

Similar compounds include other triazolothiadiazoles, such as:

Properties

Molecular Formula

C18H13FN6OS

Molecular Weight

380.4 g/mol

IUPAC Name

6-[(4-fluorophenoxy)methyl]-3-(2-methylimidazo[1,2-a]pyridin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C18H13FN6OS/c1-11-16(24-9-3-2-4-14(24)20-11)17-21-22-18-25(17)23-15(27-18)10-26-13-7-5-12(19)6-8-13/h2-9H,10H2,1H3

InChI Key

ASMJRTKYIKXXSU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C3=NN=C4N3N=C(S4)COC5=CC=C(C=C5)F

Origin of Product

United States

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